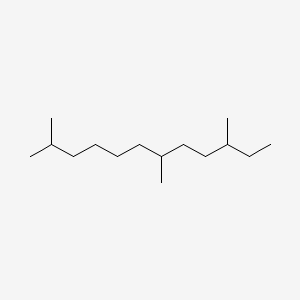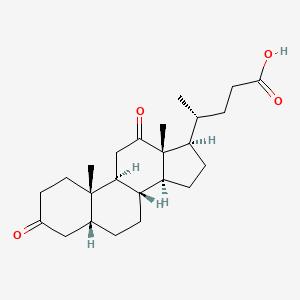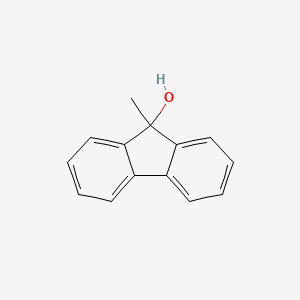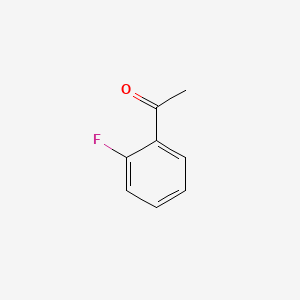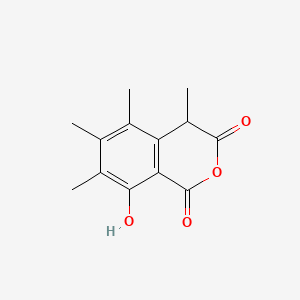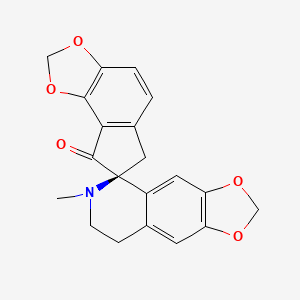
Fumariline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumariline is a natural product found in Fumaria capreolata, Fumaria agraria, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Alkaloid Composition and Structural Analysis
Fumariline, a minor alkaloid found in Fumaria officinalis, has been studied for its structure and composition. Maclean, Bell, and Saunders (1969) detailed the structure of fumariline through spectroscopic methods, revealing its relation to other alkaloids like ochotensimine (Maclean, Bell, & Saunders, 1969). Kishimoto and Uyeo (1971) synthesized fumariline and fumaritine, demonstrating the chemical pathways and reactions involved in their formation (Kishimoto & Uyeo, 1971).
Pharmacological Studies
Fumaric acid, closely related to fumariline, has been explored for its therapeutic applications. Moharregh-Khiabani et al. (2009) and Gold et al. (2012) discussed its use in treating multiple sclerosis, highlighting its immunomodulatory and neuroprotective effects (Moharregh-Khiabani, Linker, Gold, & Stangel, 2009); (Gold, Linker, & Stangel, 2012). Altmeyer et al. (1994) examined the antipsoriatic effect of fumaric acid derivatives, indicating their efficacy in psoriasis treatment (Altmeyer, Matthes, Pawlak, Hoffmann, Frosch, Ruppert, Wassilew, Horn, Kreysel, & Lutz, 1994).
Chemical Analysis in Plant Species
Studies on Fumaria species, which contain fumariline, provide insight into the chemical diversity and potential applications of these plants. Maiza-benabdesselam et al. (2007) identified various isoquinoline alkaloids, including fumariline, in Algerian Fumaria species used in traditional medicine (Maiza-benabdesselam, Chibane, Madani, Max, & Adach, 2007). Vrancheva et al. (2016) explored the alkaloid profiles of Bulgarian Fumaria species, noting fumariline's presence and its acetylcholinesterase inhibitory activity (Vrancheva, Ivanov, Aneva, Dincheva, Badjakov, & Pavlov, 2016).
Biomedical Applications
Fumaric acid esters, related to fumariline, have been researched for their biomedical applications. Das, Brar, and Verma (2016) reviewed the therapeutic potentials of these esters, highlighting their roles in treating multiple sclerosis and other conditions (Das, Brar, & Verma, 2016).
Nutritional and Veterinary Applications
Research by Hutsol and Dmytruk (2021) demonstrated the effect of fumaric acid on meat productivity in young cattle, suggesting potential applications in animal husbandry and nutrition (Hutsol & Dmytruk, 2021).
Eigenschaften
CAS-Nummer |
20411-03-4 |
|---|---|
Produktname |
Fumariline |
Molekularformel |
C20H17NO5 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(7S)-6'-methylspiro[6H-cyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-one |
InChI |
InChI=1S/C20H17NO5/c1-21-5-4-11-6-15-16(25-9-24-15)7-13(11)20(21)8-12-2-3-14-18(26-10-23-14)17(12)19(20)22/h2-3,6-7H,4-5,8-10H2,1H3/t20-/m0/s1 |
InChI-Schlüssel |
GGQGUBWFVKJOER-FQEVSTJZSA-N |
Isomerische SMILES |
CN1CCC2=CC3=C(C=C2[C@]14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |
SMILES |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |
Kanonische SMILES |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |
Synonyme |
fumariline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



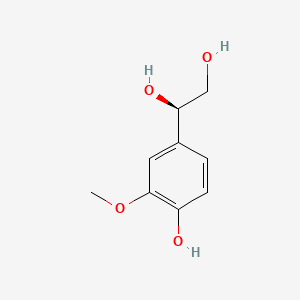
![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)
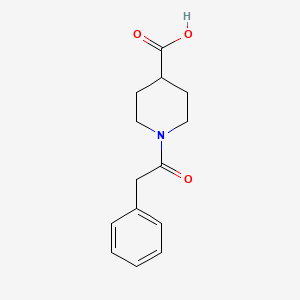
![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)
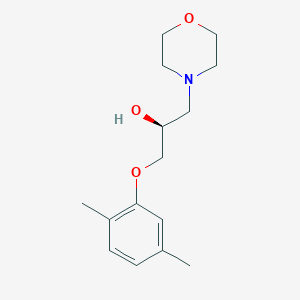
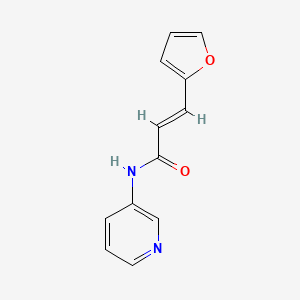
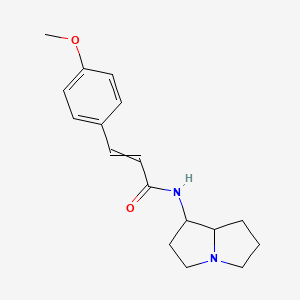
![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)

